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molecular formula C6H3ClF3IN2S B8464436 4-Chloro-5-iodo-2-methylthio-6-trifluoromethylpyrimidine CAS No. 792934-95-3

4-Chloro-5-iodo-2-methylthio-6-trifluoromethylpyrimidine

Cat. No. B8464436
M. Wt: 354.52 g/mol
InChI Key: QOBDSUUQDUAUAP-UHFFFAOYSA-N
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Patent
US06818631B1

Procedure details

5-Iodo-2-methylthio-6-trifluoromethyl-3H-pyrimidin-4-one (11.8 g) was dissolved in phosphoryl chloride (40 ml) and phosphorous pentachloride (7.9 g) was added at room temperature with stirring. The mixture was refluxed for 3 hr and the phosphoryl chloride was removed under reduced pressure. The residue was poured onto icy water and extracted with chloroform. The chloroform layer was washed with water and brine, respectively and dried over magnesium sulfate. The solvent was removed under reduced pressure to give 4-chloro-5-iodo-2-methylthio-6-trifluoromethylpyrimidine (12.2 g) as pale brown crystalline solid, mp 55-56° C.
Name
5-Iodo-2-methylthio-6-trifluoromethyl-3H-pyrimidin-4-one
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:3](=O)[NH:4][C:5]([S:12][CH3:13])=[N:6][C:7]=1[C:8]([F:11])([F:10])[F:9].P(Cl)(Cl)(Cl)(Cl)[Cl:16]>P(Cl)(Cl)(Cl)=O>[Cl:16][C:3]1[C:2]([I:1])=[C:7]([C:8]([F:11])([F:10])[F:9])[N:6]=[C:5]([S:12][CH3:13])[N:4]=1

Inputs

Step One
Name
5-Iodo-2-methylthio-6-trifluoromethyl-3H-pyrimidin-4-one
Quantity
11.8 g
Type
reactant
Smiles
IC=1C(NC(=NC1C(F)(F)F)SC)=O
Name
Quantity
40 mL
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
7.9 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 hr
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the phosphoryl chloride was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was poured onto icy water
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The chloroform layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
respectively and dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=C1I)C(F)(F)F)SC
Measurements
Type Value Analysis
AMOUNT: MASS 12.2 g
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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